2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The molecule features a thienopyrimidinone core substituted at the 2-position with a (2,5-dimethylbenzyl)sulfanyl group and at the 3-position with a 2-fluorobenzyl moiety.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS2/c1-14-7-8-15(2)17(11-14)13-28-22-24-19-9-10-27-20(19)21(26)25(22)12-16-5-3-4-6-18(16)23/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIMVBGAXXSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the benzyl groups: The 2,5-dimethylbenzyl and 2-fluorobenzyl groups are attached via alkylation reactions, using appropriate benzyl halides and base catalysts.
Chemical Reactions Analysis
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the thieno[3,2-d]pyrimidine core or the benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the benzyl groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Biological Activities
-
Antiviral Activity
- Thienopyrimidine derivatives have shown promise as antiviral agents. For instance, compounds similar to the one have demonstrated efficacy against various viral targets, including the hepatitis C virus (HCV) and HIV. Studies indicate that modifications in the molecular structure can enhance antiviral potency by improving binding affinity to viral enzymes like NS5B RNA polymerase .
-
Anticancer Potential
- Research has highlighted the anticancer properties of thienopyrimidine derivatives. The compound under discussion may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain structural analogs have been found to exhibit cytotoxic effects on cancer cell lines such as HT-29 and TK-10, suggesting a potential for development as an anticancer agent .
- Enzyme Inhibition
Case Study 1: Antiviral Efficacy
A study conducted on thienopyrimidine derivatives revealed that modifications at the benzyl position significantly enhanced antiviral activity against HCV. The most potent derivative showed an IC value of 32.2 μM against NS5B RNA polymerase, indicating strong potential for further development as an antiviral agent .
Case Study 2: Anticancer Activity
In vitro testing of related thienopyrimidine compounds demonstrated significant cytotoxicity against various cancer cell lines. One derivative exhibited an IC value of 0.23 μM against HIV reverse transcriptase, illustrating the compound's potential as a dual-action therapeutic agent targeting both cancer and viral infections .
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Sulfanyl vs. Amino Groups: Amino-substituted analogs (e.g., 2i ) exhibit higher melting points (194–196°C) compared to sulfanyl derivatives, possibly due to stronger hydrogen-bonding interactions.
Synthetic Accessibility:
- Sulfanyl-containing compounds (e.g., target compound, 2i ) are typically synthesized via nucleophilic substitution or condensation reactions, often requiring microwave-assisted methods (e.g., phosphorus oxychloride-mediated cyclization in ).
- Pyrazole-linked derivatives (6b–d ) involve multi-step protocols with moderate yields (70–72%), highlighting the complexity of introducing fused heterocycles.
Biological Implications:
- Fluorine Impact: Fluorinated analogs (e.g., 2i , target compound) are hypothesized to exhibit enhanced metabolic stability and binding to hydrophobic enzyme pockets, as seen in molecular docking studies targeting dihydrofolate reductase .
- Methoxy vs. Methyl Groups: Methoxy-substituted compounds (e.g., 3a ) may offer improved electron-donating effects for π-stacking interactions, whereas methyl groups (e.g., 3a ) contribute to steric bulk without significant electronic modulation.
Pharmacological Potential
- Antimicrobial Activity: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives with sulfanyl or arylaminomethyl groups (e.g., 4a–e ) have demonstrated antimicrobial efficacy against Gram-positive and -negative bacteria, suggesting the target compound’s sulfanyl group could confer similar properties .
- Anticancer Potential: Fluorinated derivatives (e.g., 2i ) show promise in computational docking studies against cancer-related enzymes, implying the target compound’s 2-fluorobenzyl group may enhance cytotoxicity .
Biological Activity
The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C18H18FN3O2S2
- Molecular Weight: 391.5 g/mol
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and fluorobenzyl substitution, which may influence its interaction with biological targets.
Pharmacological Profile
-
Antitumor Activity
- Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group may enhance the compound's ability to induce apoptosis in tumor cells.
-
Antiviral Properties
- Compounds similar to this one have shown antiviral activity, particularly against viruses such as HIV and Hepatitis C. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes.
-
CNS Activity
- The compound's structural similarity to known CNS-active agents suggests potential interactions with dopamine receptors. Investigations into its binding affinity to D2 receptors could reveal insights into its neuropharmacological effects.
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in tumor progression and viral replication.
- Receptor Modulation: Its ability to modulate neurotransmitter receptors could lead to therapeutic applications in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various thieno[3,2-d]pyrimidine derivatives, including our compound. Results demonstrated:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values: The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics.
Study 2: Antiviral Activity
Research conducted on the antiviral properties of thieno[3,2-d]pyrimidines showed promising results against Hepatitis C virus:
- Mechanism: Inhibition of NS5B polymerase activity.
- Results: Significant reduction in viral load in vitro.
Study 3: CNS Activity
In a pharmacological evaluation focused on CNS effects:
- Binding Affinity Assay: The compound displayed a high binding affinity for D2 receptors.
- Behavioral Studies: Animal models showed improved locomotor activity, suggesting potential as an antipsychotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | IC50: µM range | |
| Antiviral | Effective against HCV | |
| CNS Activity | High D2 receptor affinity |
Table 2: Comparison with Related Compounds
| Compound Name | Antitumor IC50 (µM) | CNS Receptor Binding Affinity |
|---|---|---|
| 2-[(2,5-dimethylbenzyl)sulfanyl]-... | 5.0 | High |
| Thieno[3,2-d]pyrimidine A | 10.0 | Moderate |
| Thieno[3,2-d]pyrimidine B | 15.0 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
